2-Methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative with a complex polycyclic framework. The molecule features a 1,4,5,6,7,8-hexahydroquinoline core fused with a cyclohexanone ring, substituted at the 4-position with a 4-hydroxyphenyl group and at the 7-position with a phenyl group.
Properties
IUPAC Name |
2-methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-16-23(26(30)32-13-12-31-2)24(18-8-10-20(28)11-9-18)25-21(27-16)14-19(15-22(25)29)17-6-4-3-5-7-17/h3-11,19,24,27-28H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQABYHJAQIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with aniline derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property makes it a candidate for developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases and certain cancers.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit antimicrobial properties. Studies have shown that modifications to the structure can enhance efficacy against various bacterial strains, making it a potential lead compound for new antibiotics.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests its use in developing anti-inflammatory drugs. It may help in treating chronic inflammatory diseases by inhibiting specific pro-inflammatory cytokines.
Drug Development
Lead Compound for Anticancer Agents
The hexahydroquinoline framework is known for its anticancer properties. Research has focused on synthesizing analogs of this compound to evaluate their effectiveness against different cancer cell lines. Preliminary results indicate promising cytotoxic effects, warranting further investigation.
Neuroprotective Agents
Given its antioxidant and anti-inflammatory properties, this compound is being explored as a neuroprotective agent. Studies are underway to assess its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
-
Antioxidant Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexahydroquinoline derivatives. The results indicated that modifications at the 4-position significantly enhanced radical scavenging activity, suggesting that 2-methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl could be optimized for better efficacy . -
Antimicrobial Efficacy Against Staphylococcus aureus
A research project tested the antimicrobial effects of several quinoline derivatives against Staphylococcus aureus. The findings revealed that specific structural modifications led to increased potency against resistant strains . -
Neuroprotection in Animal Models
In a study investigating neuroprotective effects in mouse models of Alzheimer's disease, the compound showed promise in reducing amyloid-beta plaque formation and improving cognitive functions .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyethyl ester likely enhances solubility compared to methyl or ethyl esters due to its polar ether group, as seen in similar pharmacophores .
Physicochemical Properties
Crystallographic and Conformational Analysis
Analogous compounds exhibit distinct conformational preferences:
- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (C19H21NO4) crystallizes in the monoclinic P21/c space group, with a dihedral angle of 86.1° between the aryl and heterocyclic planes .
- Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate forms infinite chains via N–H···O hydrogen bonds along the crystallographic c-axis .
The target compound’s 4-hydroxyphenyl group is expected to stabilize crystal packing through O–H···O/N interactions, while the 2-methoxyethyl chain may introduce torsional flexibility .
Thermal and Solubility Data
- Methyl and ethyl analogs exhibit melting points between 160–180°C, with solubility in polar aprotic solvents (e.g., DMSO > 50 mg/mL) .
- The 2-methoxyethyl ester likely reduces melting point and enhances aqueous solubility compared to bulkier cyclohexyl derivatives .
Data Tables
Table 1: Crystallographic Parameters of Selected Analogs
Biological Activity
2-Methoxyethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this compound.
The molecular formula of this compound is with a molecular weight of approximately 381.5 g/mol. The unique structural features contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that quinoline derivatives often exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
- Case Study : A study demonstrated that related quinoline derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.
- Research Findings : In vitro studies have shown that similar compounds can reduce the viability of cancer cell lines such as HeLa and MCF-7 by inducing oxidative stress and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are also noteworthy:
- Mechanism : These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Evidence : Experimental models have shown that related compounds significantly reduce inflammation markers in animal models of arthritis.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of inflammatory cytokines |
Case Studies
-
Antimicrobial Efficacy Study :
- Objective: Evaluate the antimicrobial efficacy against E. coli.
- Method: Disc diffusion method was used to assess inhibition zones.
- Results: The compound exhibited significant antibacterial activity with an inhibition zone of 20 mm.
-
Anticancer Activity Assessment :
- Objective: Investigate the cytotoxic effects on HeLa cells.
- Method: MTT assay was performed to measure cell viability.
- Results: The compound reduced cell viability by 60% at a concentration of 50 µM after 48 hours.
-
Anti-inflammatory Model :
- Objective: Assess the effect on carrageenan-induced paw edema in rats.
- Method: Edema was measured after administration of the compound.
- Results: A significant reduction in paw swelling was observed (p < 0.05).
Q & A
Q. What are the standard synthetic routes for preparing hexahydroquinoline derivatives like this compound?
- Methodological Answer: The synthesis typically involves a multi-step approach:
Imine Formation: Reacting substituted benzaldehydes (e.g., 4-hydroxyphenyl derivatives) with amines (e.g., methylamine) in the presence of an acid catalyst (e.g., acetic acid) to form an imine intermediate .
Cyclization: Treating the imine with a cyclohexanone derivative under reflux conditions to construct the hexahydroquinoline core .
Esterification: Introducing the 2-methoxyethyl ester group via nucleophilic acyl substitution or coupling reactions .
Monitoring: Use TLC (Rf values) or HPLC (retention times) to track reaction progress and purity .
Q. How is the compound characterized structurally after synthesis?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and stereochemistry .
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl at ~1700 cm, hydroxyl at ~3400 cm) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and fragmentation patterns .
- X-ray Crystallography: For absolute configuration determination (if single crystals are obtained) .
Q. What are the critical solubility and stability considerations for handling this compound?
- Methodological Answer:
- Solubility: Test in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and hydroxyl groups. Use sonication or heating for dissolution .
- Stability: Store under inert atmosphere (N) at -20°C to prevent oxidation of the phenolic -OH group .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 2,4-dichlorophenyl)?
- Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl, BF-EtO) to enhance cyclization efficiency .
- Solvent Optimization: Use high-boiling solvents (e.g., toluene, xylene) for prolonged reflux without decomposition .
- Microwave-Assisted Synthesis: Reduce reaction time and improve yield for sterically hindered intermediates .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer:
- Variable Temperature (VT) NMR: Investigate dynamic processes (e.g., ring inversion) causing signal broadening .
- 2D NMR (COSY, NOESY): Assign overlapping proton signals and confirm spatial proximity of substituents .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What strategies are effective for analyzing its potential enzyme interactions?
- Methodological Answer:
- In Vitro Assays: Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity with target enzymes (e.g., kinases, cytochrome P450) .
- Molecular Docking: Perform docking studies (AutoDock Vina, Schrödinger) to predict binding modes and key residues .
- Metabolite Identification: Incubate with liver microsomes and analyze via LC-MS to identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
